In-Depth Technical Guide to the Structure Elucidation of 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride
In-Depth Technical Guide to the Structure Elucidation of 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminomethyl-2-methylpyrimidin-4-ylamine, also known as Grewe diamine, is a critical intermediate in the biosynthesis of thiamine (Vitamin B1).[1] Its dihydrochloride salt is a stable form often used in research and industrial applications. This technical guide provides a comprehensive elucidation of the structure of 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride, detailing its spectroscopic properties, synthesis, and biological role.
Chemical Structure and Properties
5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride is a pyrimidine derivative with the chemical formula C₆H₁₀N₄·2HCl. The molecule consists of a 2-methylpyrimidin-4-ylamine core with an aminomethyl substituent at the 5-position. The dihydrochloride salt form indicates that both the pyrimidine ring nitrogen and the primary amine of the aminomethyl group are protonated.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₀N₄·2HCl |
| Molecular Weight | 211.09 g/mol |
| CAS Number | 874-43-1 |
| IUPAC Name | 5-(aminomethyl)-2-methylpyrimidin-4-amine;dihydrochloride |
| Appearance | Off-white solid |
| Solubility | Soluble in water |
Spectroscopic Analysis for Structural Elucidation
The definitive structure of 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 | s | 1H | H6 (pyrimidine ring proton) |
| ~ 4.2 | s | 2H | -CH₂-NH₃⁺ |
| ~ 2.6 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in D₂O)
| Chemical Shift (ppm) | Assignment |
| ~ 165 | C2 |
| ~ 160 | C4 |
| ~ 155 | C6 |
| ~ 110 | C5 |
| ~ 40 | -CH₂-NH₃⁺ |
| ~ 25 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Aminomethyl-2-methylpyrimidin-4-ylamine, the mass spectrum of the free base (C₆H₁₀N₄) would show a molecular ion peak (M⁺) at m/z 138.17. The fragmentation pattern would likely involve cleavage of the aminomethyl group and fragmentation of the pyrimidine ring.
Table 4: Predicted Mass Spectrometry Fragmentation Data (for the free base)
| m/z | Proposed Fragment |
| 138 | [M]⁺ |
| 123 | [M - NH]⁺ |
| 109 | [M - NH₂CH₂]⁺ |
| 81 | [C₄H₅N₂]⁺ (fragment of pyrimidine ring) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy helps to identify the functional groups present in a molecule. The spectrum of 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride is expected to show characteristic absorption bands for the amine and aromatic functionalities.
Table 5: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amines) |
| 3200-3000 | C-H stretching (aromatic) |
| 2900-2800 | C-H stretching (aliphatic) |
| 1650-1550 | C=C and C=N stretching (pyrimidine ring) |
| 1600-1450 | N-H bending (amines) |
Experimental Protocols
Synthesis of 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride
A common synthetic route involves the reduction of 4-amino-2-methyl-5-cyanopyrimidine.[2] The following is a generalized laboratory-scale protocol.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride.
Protocol:
-
Reduction: Dissolve 4-amino-2-methyl-5-cyanopyrimidine in a suitable solvent (e.g., ethanol or THF). Add a catalyst such as Raney Nickel. Pressurize the reaction vessel with hydrogen gas and heat as required. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture and carefully filter off the catalyst.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude free base, 5-Aminomethyl-2-methylpyrimidin-4-ylamine.
-
Salt Formation: Dissolve the crude free base in a suitable solvent like ethanol. Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in ethanol.
-
Purification: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and elemental analysis.
Analytical Methods
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Mass Spectrometry Protocol (for the free base):
-
Sample Preparation: Prepare a dilute solution of the free base in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or after separation by GC or LC). Acquire the mass spectrum in a suitable ionization mode (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Biological Role and Signaling Pathway
5-Aminomethyl-2-methylpyrimidin-4-ylamine is a key substrate in the thiamine salvage pathway.[1] This pathway allows organisms to recycle and reuse components of thiamine. The enzyme thiaminase II (TenA) catalyzes the hydrolysis of 5-Aminomethyl-2-methylpyrimidin-4-ylamine to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), which is a direct precursor for thiamine biosynthesis.[1]
Thiamine Salvage Pathway
Caption: Role in the Thiamine Salvage Pathway.
Conclusion
The structure of 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride is well-established through a combination of spectroscopic methods. This in-depth guide has provided the key physicochemical properties, predicted spectroscopic data, a generalized synthesis protocol, and an overview of its biological significance. This information serves as a valuable resource for researchers and professionals involved in the fields of chemical synthesis, drug discovery, and metabolic research.
